molecular formula C23H25N3O5 B2935498 2-(allyl(phenyl)amino)-N-cyclopentyl-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide CAS No. 1008483-01-9

2-(allyl(phenyl)amino)-N-cyclopentyl-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide

Número de catálogo: B2935498
Número CAS: 1008483-01-9
Peso molecular: 423.469
Clave InChI: GZWYHIUNRUJTQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(allyl(phenyl)amino)-N-cyclopentyl-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide is a structurally complex molecule featuring:

  • An acetamide backbone serving as a central scaffold, common in bioactive molecules for hydrogen bonding and target interaction.
  • N-cyclopentyl and allyl(phenyl)amino substituents, which introduce steric bulk and modulate lipophilicity and pharmacokinetic properties.

Propiedades

IUPAC Name

N-cyclopentyl-2-(6-nitro-1,3-benzodioxol-5-yl)-2-(N-prop-2-enylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-2-12-25(17-10-4-3-5-11-17)22(23(27)24-16-8-6-7-9-16)18-13-20-21(31-15-30-20)14-19(18)26(28)29/h2-5,10-11,13-14,16,22H,1,6-9,12,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWYHIUNRUJTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=CC=C1)C(C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Overview of Biological Activity

The compound “2-(allyl(phenyl)amino)-N-cyclopentyl-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide” is a synthetic derivative with potential pharmacological applications. Its structure suggests it may interact with various biological targets, including receptors and enzymes, influencing physiological processes.

Potential Pharmacological Effects

  • Anticonvulsant Activity : Compounds with similar structural motifs have shown anticonvulsant properties, particularly in models of epilepsy. The presence of an allyl group and a nitrogen-containing moiety may enhance binding to neuronal receptors involved in seizure activity.
  • Neuroprotective Effects : Some derivatives in this chemical class exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress. The nitro group may contribute to such activities by altering redox status within cells.
  • Anti-inflammatory Properties : Compounds with similar structures have been investigated for anti-inflammatory effects, suggesting that this compound might also reduce inflammation through inhibition of pro-inflammatory cytokines or pathways.

Structure-Activity Relationship (SAR)

The biological activity of compounds like this one can be influenced by specific structural features:

  • Allyl Group : Enhances lipophilicity, potentially improving blood-brain barrier penetration.
  • Nitro Group : May increase reactivity and interaction with biological targets.
  • Cyclopentyl Moiety : Provides steric bulk that can affect receptor binding affinity.

Research Findings

While specific studies on this compound may be limited, related compounds have been evaluated in various pharmacological contexts:

  • Anticonvulsant Studies : Research has shown that similar derivatives exhibit significant anticonvulsant activity in animal models, particularly when tested against maximal electroshock (MES) seizures.
  • Binding Studies : In vitro studies indicate that modifications to the amine group can significantly affect binding affinities to sodium channels or G-protein coupled receptors (GPCRs), which are critical for neurotransmission and signal transduction.

Case Studies

  • Anticonvulsant Efficacy : A study evaluating related acetamide derivatives demonstrated that certain structural modifications led to increased efficacy in MES tests, suggesting that the introduction of specific functional groups can enhance therapeutic potential.
  • Neuroprotection in Models : Another research effort focused on compounds with similar backbones showed promising results in protecting neuronal cells from excitotoxicity, indicating potential applications in neurodegenerative diseases.

Comparación Con Compuestos Similares

Structural Analogues of the 6-Nitrobenzo[d][1,3]dioxol-5-yl Group

The 6-nitrobenzo[d][1,3]dioxol-5-yl group is a hallmark of this compound. Similar substituents are observed in:

  • Nε-[(1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl]-L-lysine (4) (): This lysine derivative incorporates the nitrobenzo[d][1,3]dioxol group as a photocaged moiety. The nitro group enhances photolability, enabling controlled release in biological systems.
  • 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide (): The benzo[d][1,3]dioxol group is part of an isoxazole ring system, differing from the nitro-substituted analog in the target compound.

Key Differences :

  • The nitro group in the target compound may enhance electron-deficient character, influencing reactivity and binding to electron-rich biological targets.
  • In contrast, non-nitro analogs (e.g., ) prioritize lipophilicity over electronic effects.

Acetamide-Based Compounds

The acetamide core is shared with several compounds in the evidence:

  • N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) (): Features a benzimidazole substituent instead of the allyl(phenyl)amino group.
  • 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide (): Replaces the cyclopentyl group with a trifluoroethyl moiety, significantly altering hydrophobicity.

Key Differences :

Substituent-Driven Functional Comparisons

Table 1: Substituent Comparison of Acetamide Derivatives
Compound Name Core Structure Key Substituents Molecular Weight Reference
Target Compound Acetamide 6-Nitrobenzo[d][1,3]dioxol-5-yl, N-cyclopentyl, allyl(phenyl)amino ~440 (estimated) N/A
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide Acetamide Benzo[d][1,3]dioxol-5-yl, trifluoromethylphenyl 390.3
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide Acetamide Benzo[d][1,3]dioxol-5-yl, benzimidazole 429.4
Nε-[(1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl]-L-lysine Lysine derivative 6-Nitrobenzo[d][1,3]dioxol-5-yl ~400 (estimated)

Implications :

  • The cyclopentyl group in the target compound may enhance metabolic stability compared to linear alkyl chains (e.g., trifluoroethyl in ) .
  • The allyl(phenyl)amino group could facilitate interactions with aromatic residues in enzyme active sites, a feature absent in benzimidazole-based analogs ().

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.